2-(5-Bromothiophene-2-sulfonamido)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(5-Bromothiophene-2-sulfonamido)benzoic acid typically involves the reaction of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in a solvent such as 2-methyltetrahydrofuran . The reaction conditions usually require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2-(5-Bromothiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules, which are useful in the synthesis of organic materials.
Scientific Research Applications
2-(5-Bromothiophene-2-sulfonamido)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromothiophene-2-sulfonamido)benzoic acid include:
5-Bromothiophene-2-sulfonamide: Lacks the benzoic acid moiety but shares the bromothiophene-sulfonamide structure.
2-Bromothiophene: A simpler structure without the sulfonamide and benzoic acid groups.
Anthranilic acid: Contains a benzoic acid moiety with an amino group instead of the bromothiophene-sulfonamide.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGOJKOFGQUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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